7-Brom-2-methyl-1H-1,3-benzodiazol-5-carbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 5th position on the benzodiazole ring
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been tested for their in vitro anticancer activity against various human cancer cell lines, including hela, mcf-7, a549, and pc3 . This suggests that the compound may interact with targets that play a crucial role in cancer progression.
Mode of Action
It’s known that similar compounds exhibit remarkable anticancer activity, which is further strengthened by molecular docking studies with egfr . This suggests that the compound may interact with its targets, leading to changes that inhibit cancer cell proliferation.
Result of Action
Similar compounds have shown remarkable anticancer activity against various human cancer cell lines , suggesting that the compound may induce changes that inhibit cancer cell proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile typically involves the bromination of 2-methyl-1H-1,3-benzodiazole-5-carbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the benzodiazole ring.
Cyclization Reactions: The presence of the carbonitrile group allows for cyclization reactions, forming various heterocyclic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted benzodiazoles with different functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the original compound.
- Cyclized heterocyclic compounds with potential biological activity.
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1-methyl-1H-1,3-benzodiazole-5-carbonitrile: Similar structure but with a methyl group at the 1st position.
2-Methyl-1H-1,3-benzodiazole-5-carbonitrile: Lacks the bromine atom at the 7th position.
7-Bromo-1H-1,3-benzodiazole-5-carbonitrile: Lacks the methyl group at the 2nd position.
Uniqueness: 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile is unique due to the specific combination of substituents on the benzodiazole ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the methyl group enhances its reactivity and potential for diverse applications compared to its analogs.
Biologische Aktivität
7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound belonging to the benzodiazole family. Its unique structure, characterized by a bromine atom at the 7th position, a methyl group at the 2nd position, and a carbonitrile group at the 5th position, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties.
The compound's molecular formula is C9H6BrN3, and its IUPAC name is 7-bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile. The presence of both bromine and carbonitrile groups enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile exhibits significant antimicrobial properties. A study on similar benzodiazole derivatives has shown promising results against various bacterial strains:
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile | TBD | TBD |
Isoniazid (control) | 0.25 | Mycobacterium tuberculosis |
Ciprofloxacin (control) | 2.0 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) for this compound is still under investigation but is expected to be competitive with established antibiotics based on structural similarities with known active compounds .
Antiviral Activity
The antiviral potential of benzodiazole derivatives has been explored in various studies. While specific data on 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile is limited, related compounds have demonstrated activity against viral infections by inhibiting viral replication mechanisms . Future studies should focus on evaluating this compound's efficacy against specific viral targets.
Anticancer Activity
The anticancer properties of 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile are of particular interest due to its structural features that may interact with cancer cell pathways. Preliminary studies suggest that similar benzodiazole compounds can induce apoptosis in cancer cells through various mechanisms:
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
7-Bromo derivatives | A549 (lung cancer) | TBD |
Other benzodiazoles | HeLa (cervical cancer) | TBD |
Research indicates that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis .
Case Study 1: Antimicrobial Evaluation
In a recent study evaluating a series of benzodiazole derivatives, researchers found that introducing halogen substituents significantly enhanced antimicrobial activity. The study reported an MIC value of approximately 12.5μg/mL for certain derivatives against resistant strains of bacteria, suggesting that structural modifications can lead to improved efficacy .
Case Study 2: Anticancer Mechanisms
A study investigating the anticancer effects of various benzodiazole derivatives revealed that compounds with a similar scaffold to 7-Bromo-2-methyl-1H-1,3-benzodiazole-5-carbonitrile exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress and apoptosis pathways .
Eigenschaften
IUPAC Name |
7-bromo-2-methyl-3H-benzimidazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-5-12-8-3-6(4-11)2-7(10)9(8)13-5/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCHDDFAYNHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.